molecular formula C10H14N2OS B2828528 N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide CAS No. 307492-59-7

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide

Cat. No.: B2828528
CAS No.: 307492-59-7
M. Wt: 210.3
InChI Key: ZFHPMPUWUCQVDW-UHFFFAOYSA-N
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Description

N-(2-Methyl-2-sulfanylpropyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 2-methyl-2-sulfanylpropyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHPMPUWUCQVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CN=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid or its derivatives with 2-methyl-2-sulfanylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine-3-Carboxamide Scaffold

The pyridine-3-carboxamide scaffold is highly versatile, with modifications to the amide substituent significantly altering biological activity and physicochemical properties. Below is a comparative analysis:

Compound Substituent Key Features Reference
N-(2-Methyl-2-sulfanylpropyl)pyridine-3-carboxamide 2-Methyl-2-sulfanylpropyl Thiol group enhances hydrophilicity and potential for redox activity.
N-(2-Trifluoromethylphenyl)pyridine-3-carboxamide 2-Trifluoromethylphenyl Electron-withdrawing CF₃ group improves metabolic stability and lipophilicity.
2-(Difluoromethyl)-N-indan-4-ylpyridine-3-carboxamide Difluoromethyl + indan-4-yl Bulky indane group increases steric hindrance, possibly enhancing target selectivity.
Furo[2,3-b]pyridine-3-carboxamide derivatives Furopyridine core + trifluoroethylamino Rigid furan ring and fluorinated groups enhance receptor binding affinity.

Key Observations :

  • Thiol vs. Halogenated Groups : The sulfanylpropyl group in the target compound contrasts with halogenated substituents (e.g., CF₃, difluoromethyl) in analogs. Thiols may confer redox activity or susceptibility to oxidation, whereas halogens improve lipophilicity and metabolic resistance .
  • Steric Effects : Bulky substituents like indane (A.3.36 in ) likely enhance target selectivity but may reduce solubility compared to the smaller sulfanylpropyl group .

Pharmacological and Metabolic Considerations

  • Receptor Interactions: highlights the importance of pyridine derivatives in targeting metabotropic glutamate receptors (mGluR5).

Biological Activity

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of pyridine derivatives with appropriate sulfanes and carboxylic acids. The structural characterization typically employs techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds containing a pyridine ring often exhibit significant antimicrobial properties. In a study exploring various pyridine derivatives, it was found that modifications to the pyridine structure can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (μg/ml)Target Bacteria
This compoundTBDS. aureus
Compound 17g0.5S. pneumoniae
Compound 21d0.25E. faecalis

The Minimum Inhibitory Concentrations (MICs) for various compounds suggest that structural modifications can lead to enhanced bioactivity. The compound's efficacy is often attributed to its ability to interfere with bacterial cell wall synthesis or protein synthesis mechanisms.

The proposed mechanism for the antibacterial activity of this compound involves binding to the ribosomal peptidyl transferase center, disrupting protein synthesis . This interaction is facilitated by hydrogen bonding between the compound and ribosomal RNA, which is crucial for bacterial growth.

Case Studies

Several case studies have explored the biological effects of related compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various pyridine derivatives against resistant strains of bacteria, highlighting the potential of this compound in overcoming resistance mechanisms .
  • In Vivo Efficacy : In animal models, derivatives similar to this compound showed promising results in reducing infection rates and enhancing survival rates in subjects infected with resistant bacterial strains .

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